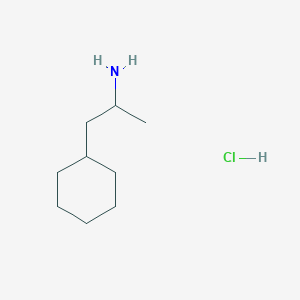
N-(cyclopropylmethyl)carbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)carbamoyl chloride: is a synthetic compound with the molecular formula C5H8ClNO and a molecular weight of 133.6 g/mol . This compound is widely used in scientific experiments due to its versatile range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(cyclopropylmethyl)carbamoyl chloride can be synthesized through various methods. One common method involves the reaction of an amine with phosgene, which produces the carbamoyl chloride along with hydrogen chloride as a byproduct . Another method involves the addition of hydrogen chloride to an isocyanate, forming the carbamoyl chloride .
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves the use of solvents and catalysts to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N-(cyclopropylmethyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form carbamates or ureas.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding carbamic acid and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and phenols are commonly used nucleophiles in substitution reactions.
Solvents: Nonpolar organic solvents are typically used to dissolve this compound and facilitate the reactions.
Major Products:
Carbamates: Formed when this compound reacts with alcohols or phenols.
Ureas: Formed when this compound reacts with amines.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)carbamoyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds, particularly in the formation of carbamates and ureas.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)carbamoyl chloride involves its reactivity with nucleophiles. The compound’s chloride group is highly reactive and can be easily replaced by nucleophiles, leading to the formation of carbamates or ureas . This reactivity is utilized in various chemical syntheses and modifications.
Vergleich Mit ähnlichen Verbindungen
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Ethylcarbamoyl chloride: Similar in structure but with an ethyl group instead of a cyclopropylmethyl group.
Uniqueness: N-(cyclopropylmethyl)carbamoyl chloride is unique due to its cyclopropylmethyl group, which imparts distinct chemical properties and reactivity compared to other carbamoyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the cyclopropylmethyl group is desired.
Eigenschaften
CAS-Nummer |
1314934-12-7 |
|---|---|
Molekularformel |
C5H8ClNO |
Molekulargewicht |
133.57 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C5H8ClNO/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H,7,8) |
InChI-Schlüssel |
BRDSJJRTFLIQKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC(=O)Cl |
Reinheit |
91 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




